molecular formula C9H14N2 B13119849 3-Ethyl-6-isopropylpyridazine

3-Ethyl-6-isopropylpyridazine

Cat. No.: B13119849
M. Wt: 150.22 g/mol
InChI Key: ADZOAXFADGRUMY-UHFFFAOYSA-N
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Description

3-Ethyl-6-isopropylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-isopropylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-isopropylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-6-isopropylpyridazine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-isopropylpyridazine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyridazine: The parent compound with no substituents.

    3,6-Dichloropyridazine: A derivative with chlorine atoms at positions 3 and 6.

    Pyridazinone: A related compound with a keto group at position 3.

Comparison: 3-Ethyl-6-isopropylpyridazine is unique due to the presence of ethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to pyridazine, it may exhibit different solubility and stability profiles. The presence of substituents can also affect its binding affinity to biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-ethyl-6-propan-2-ylpyridazine

InChI

InChI=1S/C9H14N2/c1-4-8-5-6-9(7(2)3)11-10-8/h5-7H,4H2,1-3H3

InChI Key

ADZOAXFADGRUMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C=C1)C(C)C

Origin of Product

United States

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